molecular formula C11H11BrO2 B2777749 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid CAS No. 1339843-21-8

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid

Cat. No.: B2777749
CAS No.: 1339843-21-8
M. Wt: 255.111
InChI Key: ZUPSZLVWHQKICB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromobenzyl chloride with diazomethane to form the cyclopropane ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 2-(phenyl)-2-methylcyclopropanecarboxylic acid.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-methylcyclopropanecarboxylic acid
  • 2-(3-Fluorophenyl)-2-methylcyclopropanecarboxylic acid
  • 2-(3-Methylphenyl)-2-methylcyclopropanecarboxylic acid

Uniqueness

2-(3-Bromophenyl)-2-methylcyclopropanecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s ability to participate in specific chemical reactions and biological interactions, distinguishing it from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(6-9(11)10(13)14)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPSZLVWHQKICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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